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Compound of Interest

Compound Name: Me-Bis(ADP)

Cat. No.: B1212332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N(6)-methyl-2'-deoxyadenosine-3',5'-

bisphosphate, a compound commonly referred to in the scientific literature as MRS 2179, and

likely the molecule of interest for "Me-Bis(ADP)". It is a potent and selective antagonist of the

P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). Its

utility as a chemical probe has been demonstrated in a variety of research areas, including

thrombosis, neuroscience, and inflammation.

Core Compound Data: N(6)-methyl-2'-
deoxyadenosine-3',5'-bisphosphate (MRS 2179)
N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179) is a key chemical probe for

studying the function of the P2Y1 receptor. Its selectivity allows for the specific interrogation of

P2Y1-mediated signaling pathways.

Quantitative Data for MRS 2179
The following table summarizes the key quantitative parameters reported for MRS 2179,

providing a clear indication of its potency and selectivity as a P2Y1 receptor antagonist.
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Parameter Value
Species/Syste
m

Assay Type Reference

pA2 6.55 ± 0.05 Human Platelets
Platelet

Aggregation
[1]

K_B_ 100 nM
Human P2Y1

Receptor
Functional Assay

K_i_ 84 nM
Human Platelet

Membranes

Radioligand

Binding

([3H]MRS2279)

[2]

IC_50_ 3.5 µM Rat Colon
EFS-induced

Relaxation
[3]

IC_50_ 13.1 µM Rat Colon

EFS-induced

Rebound

Contraction

[3]

Selectivity Profile of MRS 2179
The selectivity of a chemical probe is crucial for the unambiguous interpretation of experimental

results. MRS 2179 demonstrates significant selectivity for the P2Y1 receptor over other P2Y

and P2X receptor subtypes.

Receptor Subtype IC_50_ Value Reference

P2X1 1.15 µM

P2X3 12.9 µM

P2X2, P2X4 No significant activity

P2Y2, P2Y4, P2Y6 No significant activity

Signaling Pathway of the P2Y1 Receptor
The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist ADP, it

initiates a signaling cascade that leads to an increase in intracellular calcium concentration.
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MRS 2179 acts by competitively blocking the binding of ADP to the P2Y1 receptor, thereby

inhibiting this downstream signaling.
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P2Y1 Receptor Signaling Pathway

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are protocols for key experiments used to characterize the activity of Me-Bis(ADP)
(MRS 2179).

ADP-Induced Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to ADP and the inhibitory

effect of antagonists like MRS 2179.

Methodology:

Preparation of Platelet-Rich Plasma (PRP):

Draw whole blood from healthy, consenting donors into tubes containing 3.8% trisodium

citrate (9:1 blood to citrate ratio).[4]
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Centrifuge the blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature

to separate the PRP from red and white blood cells.[4]

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed

(e.g., 2000 x g) for 10 minutes. PPP is used as a blank and for 100% aggregation

reference.

Aggregation Measurement (Light Transmission Aggregometry - LTA):

Use a platelet aggregometer. Place a cuvette with PRP in the sample well and a cuvette

with PPP in the reference well.

Warm the PRP sample to 37°C with stirring (e.g., 900-1200 rpm).

To test the effect of MRS 2179, pre-incubate the PRP with the desired concentration of the

antagonist for a specified time (e.g., 2-5 minutes) before adding the agonist.

Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5 µM).[5]

Record the change in light transmission through the PRP suspension over time. As

platelets aggregate, the turbidity of the sample decreases, and light transmission

increases.[6]

Data Analysis:

The extent of aggregation is expressed as the percentage change in light transmission,

with 0% being the baseline PRP and 100% being the PPP.

For antagonist studies, generate dose-response curves to calculate IC_50_ values. The

pA2 value can be determined using a Schild plot analysis to quantify the potency of the

competitive antagonist.
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Workflow for Platelet Aggregation Assay
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Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of P2Y1 receptor activation (or

inhibition) by monitoring changes in intracellular calcium levels.

Methodology:

Cell Preparation and Dye Loading:

Use a suitable cell line endogenously expressing or recombinantly overexpressing the

P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[7]

Culture the cells in appropriate media and seed them into 96-well or 384-well plates.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a

suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C.[8] Intracellular esterases

cleave the AM ester, trapping the dye inside the cells.[9]

Fluorescence Measurement:

Wash the cells to remove excess extracellular dye.

Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or

FlexStation).[10]

Establish a baseline fluorescence reading.

To test for antagonist activity, inject MRS 2179 at various concentrations and incubate for

a defined period.

Inject the agonist (e.g., ADP or 2-MeSADP) and immediately begin recording the

fluorescence intensity over time.

Data Analysis:

The change in fluorescence intensity is proportional to the change in intracellular calcium

concentration.
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Plot the fluorescence response against time.

For antagonist characterization, determine the IC_50_ value from concentration-response

curves.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Fluorescence Measurement

Data Analysis

Seed P2Y1-expressing cells
in multi-well plate

Load cells with Ca2+-sensitive dye
(e.g., Fluo-4 AM, 37°C)

Wash to remove
extracellular dye

Fluorescence Plate Reader
(e.g., FLIPR)

Establish Baseline
Fluorescence

Inject MRS 2179
(or vehicle)

Inject ADP
(or 2-MeSADP)

Record Fluorescence
over time

Plot Fluorescence Response
vs. Time

Calculate IC50

Click to download full resolution via product page

Workflow for Intracellular Calcium Mobilization Assay
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Radioligand Binding Assay
This assay directly measures the binding of ligands to the P2Y1 receptor, allowing for the

determination of affinity (K_i_) for unlabeled compounds like MRS 2179.

Methodology:

Membrane Preparation:

Homogenize cells or tissues expressing the P2Y1 receptor in a cold lysis buffer.[11]

Centrifuge the homogenate at low speed to remove nuclei and large debris.

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

[11]

Wash the membrane pellet and resuspend in a suitable binding buffer. Determine the

protein concentration (e.g., using a BCA assay).[11]

Competition Binding Assay:

In a multi-well plate, combine the membrane preparation, a fixed concentration of a

suitable radioligand (e.g., [3H]MRS2279 or [32P]MRS2500), and varying concentrations of

the unlabeled competitor (MRS 2179).[2][12]

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C or

4°C).[2][11]

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber

filters (e.g., GF/C filters). The filters will trap the membranes with the bound radioligand.

[11]

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

Quantification and Data Analysis:

Measure the radioactivity retained on the filters using a scintillation counter.[11]
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Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled agonist or antagonist.

Specific binding is calculated as total binding minus non-specific binding.

Plot the specific binding as a function of the logarithm of the competitor concentration and

fit the data to a one-site competition model to determine the IC_50_.

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_),

where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[11]

Conclusion
N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179), or "Me-Bis(ADP)", is a

valuable and well-characterized chemical probe for the study of P2Y1 receptor pharmacology

and physiology. Its high potency and selectivity, combined with the availability of robust

experimental protocols, make it an indispensable tool for researchers in academia and the

pharmaceutical industry. The data and methodologies presented in this guide provide a solid

foundation for the effective use of this compound in elucidating the roles of the P2Y1 receptor

in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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